molecular formula C18H16ClN3O4 B2432080 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-45-8

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2432080
CAS No.: 942013-45-8
M. Wt: 373.79
InChI Key: PZVAUIQUMRSZEK-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-45-8) is a chemical compound with the molecular formula C18H16ClN3O4 and a molecular weight of 373.79 g/mol . This benzamide derivative features a piperidin-2-one substituent, a structure often associated with potential biological activity in medicinal chemistry research. The compound is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit various research and development needs, from small-scale 1mg samples to 100mg quantities . It is identified by several identifiers including CID 5502934, PubChem ID 7687312, and the code VU0498792-1 . Application Note : This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)8-9-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAUIQUMRSZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 4-(2-oxopiperidin-1-yl)phenylamine under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The oxopiperidinyl group can undergo oxidation to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its reactivity and binding to biological molecules. The oxopiperidinyl group may influence its solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds include:

    2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: This compound has a sulfamoyl group instead of the oxopiperidinyl group.

    2-chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: This compound has a methylpiperazino group instead of the oxopiperidinyl group. The uniqueness of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS Number: 1074365-84-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O5C_{26}H_{26}N_{4}O_{5}, with a molecular weight of 474.50 g/mol. The structure features a chloro and nitro group on a benzamide core, which may contribute to its biological activity.

Research indicates that compounds similar to This compound often exhibit their effects through several mechanisms:

  • Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, likely through the disruption of microtubule dynamics and interference with cell cycle progression.
  • Angiogenesis Inhibition : It may inhibit angiogenesis, thereby reducing tumor growth and metastasis.
  • Targeting Specific Pathways : The compound could interact with specific cellular pathways involved in proliferation and survival, although detailed mechanisms are still under investigation.

Antiproliferative Activity

A significant aspect of the research on this compound is its antiproliferative activity against various cancer cell lines. Studies have demonstrated that it can inhibit cell growth effectively at nanomolar concentrations.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Cancer)0.15Microtubule disruption
MCF7 (Breast Cancer)0.10Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)0.12Induction of apoptosis via mitochondrial pathways

Case Studies

  • Chick Chorioallantoic Membrane Assay : In these assays, the compound was evaluated for its ability to block angiogenesis and tumor growth. Results showed that it significantly reduced vascularization and tumor size compared to control groups, indicating strong anti-tumor activity.
  • In Vitro Studies on Cell Cycle : Detailed studies using flow cytometry revealed that treatment with the compound led to increased populations of cells in the G2/M phase, suggesting an effective block in cell cycle progression.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of This compound suggests good absorption characteristics with potential for oral bioavailability. However, toxicity studies indicate that while it exhibits cytotoxic effects on cancer cells, careful evaluation is necessary to assess its impact on normal cells.

Toxicological Profile

Parameter Value
Ames TestPositive (potential mutagen)
CarcinogenicityNot classified
Organ ToxicityLiver and kidney monitoring required

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Benzamide Core Formation : React 2-chloro-4-nitrobenzoic acid with 4-(2-oxopiperidin-1-yl)aniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) .

Piperidinyl Group Introduction : Achieved via nucleophilic substitution or Suzuki–Miyaura coupling under microwave-assisted conditions to enhance yield .

  • Key Reagents : DCC, DMF, potassium carbonate.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use X-ray crystallography (SHELX suite for data collection and refinement ) and spectroscopic methods:
  • NMR : Compare chemical shifts to similar derivatives (e.g., δ ~11.36 ppm for amide protons in DMSO-d6 ).
  • FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and nitro (NO₂) at ~1520 cm⁻¹ .
  • Elemental Analysis : Validate purity (e.g., C: 48.16%, H: 2.63%, N: 12.81% for a related nitrobenzamide ).

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Screen using:
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
  • Anticancer Studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modification : Replace nitro with methoxy or sulfonamide groups to alter electron density .
  • Piperidine Ring Variants : Test 2-oxo vs. 3-oxo derivatives to assess conformational effects on target binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for nitro groups) .

Q. How to address contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO <0.1%) .
  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Replicate Under Controlled Conditions : Fixed pH (7.4), temperature (37°C), and exposure time (72 hrs) .

Critical Analysis of Contradictory Evidence

  • Biological Activity Variability : Discrepancies in IC₅₀ values may arise from differences in cell passage number or assay protocols . Standardized cell banking and assay validation are recommended.
  • Synthetic Yield Inconsistencies : Microwave-assisted methods () report higher yields (~70%) vs. traditional heating (~40%) due to reduced side reactions .

Key Research Gaps and Future Directions

  • Target Identification : Use CRISPR-Cas9 knockout models to validate hypothesized kinase targets .
  • In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to assess bioavailability .
  • Stability Profiling : Accelerated stability studies (40°C/75% RH) to guide formulation development .

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